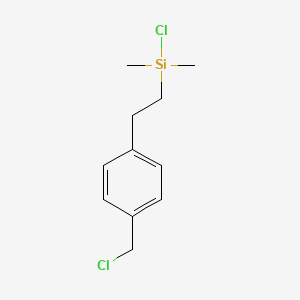
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.
Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.
Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.
Industrial Production Methods:
Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.
Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.
Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.
Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.
Common Reagents and Conditions Used:
Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.
Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.
Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.
Major Products Formed from These Reactions:
Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.
Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Used as a reagent for introducing silane groups in organic molecules.
A precursor in the synthesis of silicon-based polymers and materials.
In Biology and Medicine:
Investigated for its potential as a protecting group for certain biochemical reagents.
Explored for its role in the synthesis of silane-modified bioactive molecules.
In Industry:
Utilized in the production of specialty chemicals.
Important in the development of silane-based surface modifiers and adhesives.
Wirkmechanismus
Molecular Targets and Pathways Involved:
The compound acts mainly through its functional groups:
Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.
Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.
Vergleich Mit ähnlichen Verbindungen
Chloromethylsilane
Phenylsilane
Ethylchlorosilane
Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields
Eigenschaften
CAS-Nummer |
68092-71-7 |
|---|---|
Molekularformel |
C11H16Cl2Si |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Kanonische SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Key on ui other cas no. |
74143-32-1 68092-71-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















